molecular formula C16H23GeN B14268352 (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine CAS No. 139931-16-1

(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine

Cat. No.: B14268352
CAS No.: 139931-16-1
M. Wt: 302.0 g/mol
InChI Key: KDDSKIKZVSRQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of germanium in the molecular structure imparts distinctive chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine typically involves the reaction of a suitable germanium precursor with an alkyne and an imine. One possible synthetic route could involve the following steps:

    Preparation of the Germanium Precursor: Triethylgermanium chloride can be synthesized by reacting germanium tetrachloride with triethylaluminum.

    Formation of the Alkyne: The alkyne moiety can be introduced by reacting the germanium precursor with a propargyl halide under basic conditions.

    Imine Formation: The final step involves the condensation of the alkyne-containing germanium compound with benzylamine to form the imine.

Industrial Production Methods

Industrial production methods for organogermanium compounds often involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The germanium atom can participate in substitution reactions, where one of the triethyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction may produce a primary amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can be used as a precursor for the synthesis of more complex organogermanium compounds. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

Organogermanium compounds have been studied for their potential biological activities, including anticancer, antiviral, and immunomodulatory effects. This compound may have similar applications, although specific studies would be required to confirm its efficacy.

Industry

In industry, this compound can be used in the development of advanced materials, such as semiconductors and optoelectronic devices. Its unique properties may also make it suitable for use in catalysis and other chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Benzyl-3-(trimethylgermyl)prop-2-yn-1-imine: Similar structure with methyl groups instead of ethyl groups.

    (1E)-N-Benzyl-3-(triethylsilyl)prop-2-yn-1-imine: Silicon analogue with similar properties.

    (1E)-N-Benzyl-3-(triethylstannyl)prop-2-yn-1-imine: Tin analogue with different reactivity.

Uniqueness

(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is unique due to the presence of germanium, which imparts specific electronic and steric properties

Properties

CAS No.

139931-16-1

Molecular Formula

C16H23GeN

Molecular Weight

302.0 g/mol

IUPAC Name

N-benzyl-3-triethylgermylprop-2-yn-1-imine

InChI

InChI=1S/C16H23GeN/c1-4-17(5-2,6-3)13-10-14-18-15-16-11-8-7-9-12-16/h7-9,11-12,14H,4-6,15H2,1-3H3

InChI Key

KDDSKIKZVSRQES-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#CC=NCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.